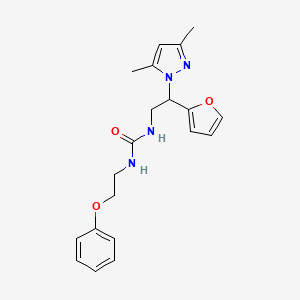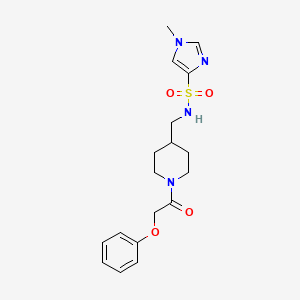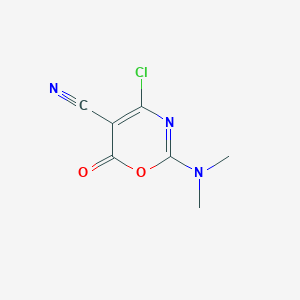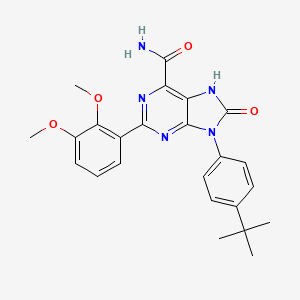
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as FEU-84, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization : One study details the synthesis of novel pyridine and naphthyridine derivatives, showcasing methodologies that could be relevant for synthesizing complex molecules like the one . These synthesis techniques often involve reactions with urea derivatives to afford various heterocyclic compounds, indicating a possible pathway for the synthesis or modification of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea (Abdelrazek et al., 2010).
Computational and Molecular Studies : Another research focus involves computational and spectroscopic analyses of pyrrole derivatives, which may share structural features with the compound of interest. Studies like these provide insights into the molecular electrostatic potential, natural bond orbital interactions, and quantum chemical calculations, essential for understanding the reactivity and properties of complex molecules (Singh, Rawat, & Sahu, 2014).
Catalysis and Chemical Transformations : Research into the synthesis of pyrano[2,3-c]pyrazole derivatives using urea as a catalyst highlights potential catalytic applications of similar compounds. Such studies underscore the versatility of urea derivatives in facilitating multicomponent reactions, which could extend to the catalytic use of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea in synthesizing heterocyclic compounds (Li et al., 2017).
Material Science and Hydrogel Applications : Studies on the formation of hydrogels from urea derivatives suggest potential applications in material science. The ability of urea-based compounds to form structured networks through hydrogen bonding could hint at applications for the compound in developing new materials with specific mechanical and rheological properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-16(2)24(23-15)18(19-9-6-11-27-19)14-22-20(25)21-10-12-26-17-7-4-3-5-8-17/h3-9,11,13,18H,10,12,14H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLYORQTHRGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)



![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)


![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)

